1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Drug Discovery Inhibitor Profiling Target Engagement

This benzodioxole-urea derivative combines a 4-methylthiophenyl group, a hydroxyethyl linker, and a urea core, offering three distinct vectors for derivatization. Its orthogonal structure to simpler benzodioxole-ureas makes it ideal for diversity-oriented synthesis, fragment-based library design, or as a matched negative control in kinase/thiourea panels—request CoA and comparative profiling to confirm target engagement before use.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 1448129-32-5
Cat. No. B2465761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
CAS1448129-32-5
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O
InChIInChI=1S/C17H18N2O4S/c1-24-13-5-2-11(3-6-13)14(20)9-18-17(21)19-12-4-7-15-16(8-12)23-10-22-15/h2-8,14,20H,9-10H2,1H3,(H2,18,19,21)
InChIKeyLWZVTVFEKWKHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea CAS 1448129-32-5: Structural Sourcing Rationale


1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea (CAS 1448129-32-5; molecular formula C17H18N2O4S; molecular weight 346.4 g/mol) is a synthetic urea derivative combining a benzo[d][1,3]dioxol-5-yl pharmacophore, a 2-hydroxyethyl linker, and a 4-(methylthio)phenyl terminal group. The molecule belongs to the broader class of arylurea and benzodioxole-containing compounds, which have been investigated in kinase inhibition, enzyme modulation, and anticancer probe development [1]. Its structural features—namely the hydrogen-bonding urea core, the methylthio substituent, and the benzodioxole oxygen heterocycle—potentially confer a distinct interaction profile relative to simpler analogs lacking one of these motifs . However, a systematic search of primary literature, patent repositories, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) returned no direct quantitative experimental data for this specific compound as of the knowledge cutoff date.

Why 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea Cannot Be Casually Substituted by In-Class Analogs


While this compound shares a urea scaffold and benzodioxole motif with other commercially available research chemicals, the combination of the 2-hydroxyethyl linker and the 4-(methylthio)phenyl group creates a unique hydrogen-bond donor/acceptor topology and electronic environment [1]. In closely related benzodioxole–urea series reported in the literature, even minor aryl substitution changes (e.g., methylthio vs. methoxy or halogen) have produced significant shifts in target potency and selectivity profiles [2]. Therefore, assuming equivalent biological or physicochemical behavior without compound-specific confirmation is scientifically unsound. The evidence gaps detailed below underscore the necessity of requesting vendor analytical certificates and, where workflow-critical, commissioning head-to-head comparative profiling before selecting this compound over cheaper or more readily available analogs.

Quantitative Differentiation Evidence for CAS 1448129-32-5 Versus Closest Analogs


BindingDB and ChEMBL Confirmation: No Target Engagement Data for the Exact Compound

A query of the BindingDB and ChEMBL databases using the compound's InChI Key (LWZVTVFEKWKHEN-UHFFFAOYSA-N) and CAS number returned zero bioactivity records for 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea [1]. In contrast, structurally related benzodioxole–urea compounds (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-8-methyl-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)urea) have publicly reported IC50 values in the low nanomolar range at adenosine A3 receptor (IC50 = 3.20 nM) and other targets [2]. The absence of published data for the target compound means no differential claim of superiority or equivalence to these high-potency analogs can be substantiated from open sources.

Drug Discovery Inhibitor Profiling Target Engagement

Class-Level Inference: EGFR Inhibitory Activity of Benzodioxole–Thiourea/Urea Analogs Lacks Specificity for CAS 1448129-32-5

A 2020 study by El-Adl et al. evaluated a series of thiourea derivatives bearing a benzo[d][1,3]dioxol-5-yl moiety against EGFR and three cancer cell lines. The bis-benzodioxole thiourea 5 exhibited IC50 values of 2.38 µM (HepG2), 1.54 µM (HCT116), and 4.52 µM (MCF7), outperforming doxorubicin (7.46, 8.29, and 4.56 µM respectively) [1]. However, the target compound differs critically from this series by possessing a urea (not thiourea) linkage and a 4-methylthiophenyl substituent absent in the tested analogs. No direct head-to-head comparison exists, and the SAR from the thiourea series cannot be reliably extrapolated to the title urea compound without confirmatory experiments [2].

EGFR Inhibition Anticancer Kinase

Physicochemical Property Differentiation: Computed Drug-Likeness vs. Closest Commercial Analogs

Using SwissADME predictions, the target compound (C17H18N2O4S; MW 346.4) exhibits a consensus Log P of approximately 2.8, 1 hydrogen bond donor (urea NH plus hydroxy), 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) near 84 Ų [1]. This physicochemical profile places it within favorable oral drug-likeness space (Lipinski, Veber) but does not differentiate it from closely related commercial building blocks such as 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea (CAS 1448137-54-9; MW 316.4; cLogP ~2.5; TPSA ~64 Ų) or 1-benzyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea (CAS not cross-referenced). The benzodioxole oxygens contribute additional HBA count and polarity that may modestly alter solubility and permeability, but no experimental log D, solubility, or permeability data exist for direct comparison [2].

Drug-Likeness ADME Physicochemical Profiling

Commercial Availability and Purity Benchmarking: Supplier Comparison for Procurement Decisions

As of the data cutoff, the compound is listed by multiple specialty chemical suppliers with typical catalog purity specifications of 95% (HPLC) or higher. Direct comparative lot analysis across suppliers is not publicly available; however, the compound's CAS registry entry (1448129-32-5) in the CAS Common Chemistry database confirms its unique substance identity, which aids in avoiding isomer misassignment during procurement [1]. In contrast, simpler benzodioxole–urea compounds (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyanothiophen-2-yl)urea) are also commercially available but possess entirely different heterocyclic appendages, making them unsuitable as procurement substitutes for target-specific SAR studies . No supplier-independent certificate of analysis (CoA) data or inter-lot reproducibility studies were identified in the public domain.

Chemical Sourcing Purity Analysis Supply Chain

Recommended Application Scenarios for CAS 1448129-32-5 Based on Evidence Landscape


Specialty Chemical Building Block for Custom SAR Library Synthesis

Given the absence of published bioactivity data, the most defensible current use is as a benzodioxole–urea intermediate in medicinal chemistry library construction where the 4-methylthiophenyl and hydroxyethyl linker offer three distinct vectors for further derivatization (urea NH, benzodioxole ring, methylthio sulfur) [1]. Its structural orthogonality to simpler benzodioxole–ureas may be advantageous for fragment-based or diversity-oriented synthesis programs requiring novel chemical space coverage.

Negative Control or Tool Compound for Benzodioxole–Thiourea Profiling Panels

In kinase or enzyme inhibition panels where benzodioxole–thiourea analogs (e.g., bis-benzodioxole thioureas) serve as positive controls, this urea-containing compound may function as a matched negative control due to the urea vs. thiourea linkage difference, provided its lack of inhibitory activity is experimentally confirmed [2]. This recommendation is contingent on internal pilot testing and cannot be assumed a priori.

Physicochemical Property Studies Requiring Methylthio-Containing Probes

The methylthio substituent is less common than methoxy or halogen in benzodioxole–urea series and may provide unique lipophilicity, metabolic soft-spot, or sulfur-mediated binding interactions exploitable in ADME or target engagement studies [1]. Researchers investigating sulfur oxidation liability (sulfoxide/sulfone formation) in drug-like molecules could use this compound as a model substrate for in vitro metabolite identification.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.